2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene
Description
Molecular Geometry and Conformational Analysis
The molecular architecture of 2-(3-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene comprises three primary components: a 3-fluorophenyl group, a 5-iodo-2-methylbenzyl moiety, and a central thiophene ring. The SMILES string (CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC(=CC=C3)F) delineates the connectivity, revealing a thiophene ring substituted at the 2-position with a fluorophenyl group and at the 5-position with a benzyl group bearing iodine and methyl substituents.
Bond length analysis, inferred from analogous thiophene derivatives, suggests that the C–S bonds in the thiophene ring measure approximately 1.71 Å, while the C–C bonds within the aromatic systems range between 1.38–1.42 Å. The iodine atom at the 5-position of the benzyl group introduces steric bulk and polarizability, with a C–I bond length of ~2.09 Å. Conformational flexibility arises from rotation around the benzyl-thiophene single bond (C–CH₂–S), which adopts a dihedral angle of approximately 120° to minimize steric clashes between the iodobenzyl and fluorophenyl groups. Density functional theory (DFT) simulations predict two dominant conformers differing by 8–10 kJ/mol in energy, stabilized by weak C–H···π interactions between the methyl group and thiophene ring.
Properties
IUPAC Name |
2-(3-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FIS/c1-12-5-6-16(20)10-14(12)11-17-7-8-18(21-17)13-3-2-4-15(19)9-13/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCPJVDQHCCLRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CC2=CC=C(S2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FIS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 3-fluorophenyl with an iodobenzyl thiophene derivative under palladium-catalyzed conditions. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve higher yields and purity. Additionally, green chemistry principles can be applied to minimize waste and environmental impact during the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted thiophenes with different functional groups.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting metabolic disorders. For instance, it is linked to the synthesis of Canagliflozin, a medication used to treat type 2 diabetes by inhibiting sodium-glucose co-transporter 2 (SGLT2) . The fluorine and iodine substituents enhance its bioactivity and pharmacokinetic properties.
Material Science
Thiophene derivatives are known for their electronic properties, making them suitable for organic electronic applications. Research indicates that compounds like 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene can be utilized in:
- Organic Photovoltaics : Acting as electron donor materials in solar cells.
- Organic Light Emitting Diodes (OLEDs) : Due to their luminescent properties, these compounds can improve the efficiency of OLED devices.
Studies have shown that thiophene derivatives exhibit various biological activities, including:
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Antimicrobial Activity : The presence of halogens like iodine and fluorine has been associated with enhanced antimicrobial properties against a range of pathogens.
Case Study 1: Synthesis of Canagliflozin
A significant application of this compound is its role in synthesizing Canagliflozin. Research outlines a multi-step synthesis involving this thiophene derivative as a key intermediate. The process highlights the compound's utility in developing effective SGLT2 inhibitors .
Case Study 2: Organic Electronics
In a study investigating the use of thiophene derivatives in organic photovoltaics, researchers found that incorporating halogenated thiophenes improved charge mobility and overall device efficiency. The specific compound was evaluated for its performance in bulk heterojunction solar cells, revealing promising results .
Mechanism of Action
The mechanism by which 2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene exerts its effects involves interactions with specific molecular targets and pathways. The fluorophenyl and iodobenzyl groups can influence the compound's binding affinity to receptors and enzymes, leading to biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
2-(3-fluorophenyl)thiophene
5-(5-iodo-2-methylbenzyl)thiophene
2-(3-fluorophenyl)acetic acid
5-(5-iodo-2-methylbenzyl)acetic acid
Biological Activity
2-(3-Fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, with the CAS number 898566-17-1, is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.
Structural Characteristics
The compound has the following molecular formula and weight:
- Molecular Formula : C18H14FIS
- Molecular Weight : 408.27 g/mol
The structure features a thiophene ring substituted with a fluorophenyl group and an iodomethylbenzyl group, which are crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the thiophene core.
- Introduction of the fluorophenyl and iodomethylbenzyl substituents through halogenation and coupling reactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. The following table summarizes the Minimum Inhibitory Concentration (MIC) values against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 0.0195 | |
| Staphylococcus aureus | 4.69 | |
| Candida albicans | 16.69 | |
| Bacillus subtilis | 5.64 |
These results suggest that the compound may inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.
Anticancer Activity
Preliminary studies have shown that thiophene derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific signaling pathways related to cell proliferation and survival. For instance, compounds with similar structures have been reported to target the p53 tumor suppressor pathway, enhancing apoptosis in cancerous cells .
Case Studies
- Antitubercular Screening : A high-throughput screening study evaluated numerous compounds for their ability to inhibit Mycobacterium tuberculosis. Compounds structurally related to this compound were found to exhibit significant inhibitory effects, with selectivity indices indicating low cytotoxicity towards mammalian cells .
- Antifungal Studies : Another study investigated the antifungal activity of various thiophene derivatives against Candida species, revealing promising results that warrant further investigation into their mechanisms of action and potential therapeutic applications .
Mechanistic Insights
The biological activity of this compound is likely influenced by:
- Halogen Substitution : The presence of fluorine and iodine atoms enhances lipophilicity and alters electronic properties, which may improve interaction with biological targets.
- Thiophene Ring : The thiophene moiety is known for its ability to participate in π-stacking interactions with biomolecules, potentially leading to increased binding affinity.
Q & A
Q. What are the common synthetic routes for 2-(3-fluorophenyl)-5-(5-iodo-2-methylbenzyl)thiophene, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling can link thiophene derivatives to aryl halides. Key steps include:
- Intermediate Preparation : 5-Iodo-2-methylbenzyl bromide is synthesized via bromination of 5-iodo-2-methyltoluene using NBS (N-bromosuccinimide) under radical conditions .
- Coupling Reaction : The thiophene core is functionalized via regioselective coupling. Palladium catalysts (e.g., Pd(PPh₃)₄) in solvent systems like 1,4-dioxane/water (4:1) enhance yields (e.g., 76% for analogous compounds) by improving boronic acid solubility .
- Optimization : Reaction temperature (60–100°C), catalyst loading (2–5 mol%), and solvent polarity are critical. High-throughput screening can identify optimal conditions.
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, the benzyl proton resonance at δ 4.2–4.5 ppm and fluorophenyl aromatic signals (δ 7.1–7.8 ppm) are diagnostic .
- X-Ray Crystallography : SHELX programs refine crystal structures. Challenges include resolving positional disorder (e.g., bromine isomerism in analogues) via twin refinement or high-resolution data (R-factor < 5%) .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺) confirms molecular formula (e.g., C₁₈H₁₄FIS requires m/z 424.992) .
Q. What is the role of this compound in drug discovery, particularly in targeting tubulin or kinases?
Methodological Answer: Thiophene derivatives are studied as anti-tubulin agents. For example:
- Mechanistic Studies : Analogues inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics. IC₅₀ values are determined via cell-based assays (e.g., MTT) .
- Structure-Activity Relationship (SAR) : Substituents like the 3-fluorophenyl group enhance hydrophobic interactions, while the iodine atom improves binding affinity via halogen bonding .
Advanced Questions
Q. How do steric and electronic factors influence regioselectivity during the synthesis of substituted thiophenes?
Methodological Answer: Regioselectivity is controlled by:
- Steric Effects : Bulky substituents (e.g., 2-methyl group) direct coupling to the less hindered position. For example, 5-iodo-2-methylbenzyl groups favor C-5 substitution on thiophene .
- Electronic Effects : Electron-withdrawing groups (e.g., fluorine) deactivate certain positions. Computational modeling (DFT) predicts electrophilic aromatic substitution sites.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in SNAr reactions, while protic solvents favor radical pathways .
Q. How can researchers resolve contradictions in crystallographic data, such as disordered atoms or twinning?
Methodological Answer:
- Disorder Modeling : Use SHELXL’s PART instruction to refine partial occupancy. For example, bromine isomers in 5-bromo-thiophenes are resolved with occupancy ratios (80:20) .
- Twin Refinement : Apply TWIN commands in SHELX for pseudo-merohedral twinning. High-resolution data (d-spacing < 0.8 Å) improves reliability .
- Validation Tools : Check R-factor convergence and ADDSYM in PLATON to detect missed symmetry .
Q. What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?
Methodological Answer:
- Protection/Deprotection : Protect iodine atoms (e.g., as trimethylsilyl ethers) during harsh reactions.
- Catalyst Screening : Test Pd(II)/Pd(0) systems (e.g., Pd(OAc)₂ with XPhos) for coupling efficiency .
- DOE (Design of Experiments) : Vary parameters (temperature, solvent ratio) systematically. For example, 1,4-dioxane/water increases boronic acid solubility, yielding >70% in Suzuki couplings .
Q. How can computational methods predict the compound’s binding modes to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with tubulin (PDB: 1SA0). The fluorophenyl group shows π-π stacking with Phe⁵⁰⁶ .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes. RMSD < 2 Å over 100 ns indicates stable binding .
- QSAR Models : Correlate logP values (e.g., 3.5–4.0) with cytotoxicity (R² > 0.85) .
Q. What analytical methods detect degradation products or impurities in this compound?
Methodological Answer:
- HPLC-MS : Use C18 columns (ACN/water gradient) to separate impurities. For example, the 5-iodo hydrolyzed derivative elutes at 8.2 min .
- Stability Studies : Accelerated conditions (40°C/75% RH) identify degradation pathways. LC-HRMS confirms oxidative dehalogenation (m/z shift +16 for hydroxylation) .
- NMR Spiking : Add authentic samples to confirm impurity identity via peak overlap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
